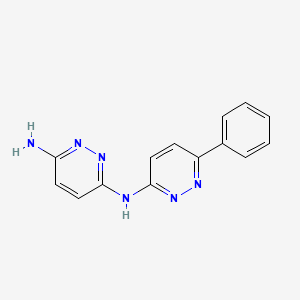
N3-(6-phenylpyridazin-3-yl)pyridazine-3,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N3-(6-phenylpyridazin-3-yl)pyridazine-3,6-diamine typically involves the reaction of pyridazine derivatives with phenyl-substituted reagents under specific conditions . The exact synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions while maintaining the necessary conditions to ensure purity and yield .
Chemical Reactions Analysis
N3-(6-phenylpyridazin-3-yl)pyridazine-3,6-diamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyridazine ring or the phenyl group .
Scientific Research Applications
N3-(6-phenylpyridazin-3-yl)pyridazine-3,6-diamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development . Additionally, it has applications in the agricultural industry as a potential herbicide or pesticide .
Mechanism of Action
The mechanism of action of N3-(6-phenylpyridazin-3-yl)pyridazine-3,6-diamine involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects . For example, its anticancer activity may involve the inhibition of specific kinases or signaling pathways that are essential for cancer cell proliferation .
Comparison with Similar Compounds
N3-(6-phenylpyridazin-3-yl)pyridazine-3,6-diamine can be compared to other pyridazine derivatives, such as pyridazinone and pyridazine-3,6-diamine . While these compounds share a similar core structure, this compound is unique due to the presence of the phenyl group, which enhances its biological activity and specificity . Other similar compounds include pyridazine-based drugs like Zardaverine and Emorfazone, which have different substituents and pharmacological profiles .
Properties
Molecular Formula |
C14H12N6 |
|---|---|
Molecular Weight |
264.29 g/mol |
IUPAC Name |
3-N-(6-phenylpyridazin-3-yl)pyridazine-3,6-diamine |
InChI |
InChI=1S/C14H12N6/c15-12-7-9-14(20-18-12)16-13-8-6-11(17-19-13)10-4-2-1-3-5-10/h1-9H,(H2,15,18)(H,16,19,20) |
InChI Key |
FJPDZIKWJLKKPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)NC3=NN=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















